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Introduction

(+)-Tomoxetine, now widely known as Atomoxetine and marketed under the brand name

Strattera®, represents a significant milestone in the pharmacological treatment of Attention-

Deficit/Hyperactivity Disorder (ADHD). As a selective norepinephrine reuptake inhibitor (SNRI),

it was the first non-stimulant medication to be approved by the U.S. Food and Drug

Administration (FDA) for this indication in children, adolescents, and adults.[1][2] Its

development journey, from an antidepressant candidate to a blockbuster ADHD therapy, offers

valuable insights into drug repositioning and the evolving understanding of neurobiology in

psychiatric disorders. This technical guide provides an in-depth look at the discovery, synthesis,

mechanism of action, and clinical development of (+)-Tomoxetine.

Discovery and Early Development
The story of atomoxetine begins at Eli Lilly and Company in the 1980s.[3] Initially known as

tomoxetine (coded as LY139603), the compound was selected from a series of

aryloxyphenylpropylamines for its potent and selective inhibition of norepinephrine reuptake.[3]

[4]

Initial Focus on Depression: The prevailing monoamine hypothesis of depression suggested

that enhancing noradrenergic neurotransmission could alleviate depressive symptoms.

Consequently, tomoxetine was first investigated as a potential antidepressant.[1][3][5] It

progressed to large-scale Phase II clinical trials for major depressive disorder in 1990.[3] While
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some evidence suggested efficacy, development for this indication was halted by Eli Lilly for

reasons that were not publicly detailed.[1][3]

Repositioning for ADHD: In the mid-1990s, a growing understanding of the role of

norepinephrine in executive functions and attention, which are core deficits in ADHD, led to a

renewed interest in tomoxetine.[6] In 1996, Eli Lilly reinitiated preclinical development, this time

targeting ADHD.[3] The compound was later renamed atomoxetine to prevent potential

confusion with tamoxifen, a selective estrogen receptor modulator used in cancer therapy.[1]

This strategic pivot proved successful, culminating in an FDA New Drug Application (NDA) filing

in 2001 and subsequent approval for the treatment of ADHD in 2002.[3][5]

Chemical Synthesis
The synthesis of atomoxetine, specifically the biologically active (R)-(-) enantiomer, is a multi-

step process that requires precise stereochemical control.[7] A common commercial pathway

involves nucleophilic aromatic substitution.[8]

A Representative Synthetic Route:

Asymmetric Reduction: The process often starts with 3-chloropropiophenone, which

undergoes an asymmetric reduction using a chiral catalyst, such as (S)-oxazaborolidine, with

a reducing agent like borane. This step is crucial as it establishes the desired stereocenter,

yielding the chiral alcohol (S)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.[8]

Amine Formation: The resulting chiral alcohol is then reacted with methylamine to displace

the chloride, forming (R)-N-methyl-3-hydroxy-3-phenylpropylamine.

Aryloxy Ether Formation: The key aryloxy group is introduced in the final step. The hydroxyl

group of the intermediate is activated and reacts with o-cresol under basic conditions (e.g.,

using potassium carbonate or potassium phosphate) in a nucleophilic aromatic substitution

reaction to form the ether linkage.[8]

Salt Formation: Finally, the free base is converted to the more stable and water-soluble

hydrochloride salt, yielding (R)-(-)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propylamine

hydrochloride, or atomoxetine HCl.
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Pharmacology
Mechanism of Action
Atomoxetine's therapeutic effect in ADHD is attributed to its selective inhibition of the

presynaptic norepinephrine transporter (NET).[6][9][10]

NET Inhibition: By binding with high affinity to NET, atomoxetine blocks the reuptake of

norepinephrine from the synaptic cleft back into the presynaptic neuron.[11] This leads to an

increased concentration of extracellular norepinephrine, enhancing noradrenergic signaling.

[10][12]

Regional Dopamine Enhancement: The norepinephrine transporter also has a moderate

affinity for dopamine. In brain regions like the prefrontal cortex, where dopamine transporters

are sparse, NET is responsible for clearing dopamine from the synapse.[6] By inhibiting NET,

atomoxetine indirectly increases the levels of dopamine in the prefrontal cortex, a brain

region critical for attention, executive function, and impulse control.[6][9][13] This regional

specificity is a key differentiator from stimulant medications, which cause a widespread

increase in dopamine, including in reward pathways like the nucleus accumbens and

striatum, contributing to their abuse potential.[6]

Norepinephrine (NE)

synaptic_cleft

Release

Norepinephrine
Transporter (NET)

Atomoxetine

Inhibits

Adrenergic
Receptors

postsynaptic

Signal Transduction

presynaptic

Synthesis

Reuptake

Binds to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b194884?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://www.sterispharma.com/navi-mumbai/latest-update/atomoxetine-tablets-mechanism-of-action-uses-and-patient-guide-featuring-stargab-300/1947
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atomoxetine-hydrochloride
https://www.clinpgx.org/drug/PA134688071
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atomoxetine-hydrochloride
https://pharmacyfreak.com/mechanism-of-action-of-strattera-atomoxetine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://www.sterispharma.com/navi-mumbai/latest-update/atomoxetine-tablets-mechanism-of-action-uses-and-patient-guide-featuring-stargab-300/1947
https://www.goodrx.com/atomoxetine/atomoxetine-mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of atomoxetine are well-

characterized. A key feature is its primary metabolism by the highly polymorphic cytochrome

P450 2D6 (CYP2D6) enzyme, leading to significant variability in plasma concentrations among

individuals.[10][11][14]

Parameter Value Reference(s)

Bioavailability
~63% (Extensive Metabolizers)

to 94% (Poor Metabolizers)
[12]

Time to Peak Plasma (Tmax) 1-2 hours [1][2][12]

Protein Binding ~98% (primarily to albumin) [5][11]

Metabolism Primarily via CYP2D6 [10][11][14]

Primary Active Metabolite 4-hydroxyatomoxetine [10][11]

Elimination Half-life

~5 hours (Extensive

Metabolizers) to ~21 hours

(Poor Metabolizers)

[12]

Excretion >80% in urine, ~17% in feces [5]

Table 1: Pharmacokinetic

Properties of Atomoxetine

Pharmacodynamics
Atomoxetine is a potent and selective inhibitor of the norepinephrine transporter. It exhibits

minimal affinity for other neurotransmitter transporters, such as those for serotonin (SERT) and

dopamine (DAT), or for various other receptors, which contributes to its favorable side-effect

profile compared to other classes of antidepressants like tricyclic antidepressants.[6][11] The

(R)-isomer is approximately nine times more potent as a NET inhibitor than the (S)-isomer.[2]

Clinical Development
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The clinical development program for atomoxetine in ADHD was methodical, beginning with

trials in adults and followed by extensive studies in children and adolescents.[1]

Pivotal Trials: Two identical, large-scale, randomized, double-blind, placebo-controlled studies

in adults with ADHD confirmed its efficacy.[15] In both studies, atomoxetine was statistically

superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms, as

measured by the Conners' Adult ADHD Rating Scale (CAARS).[15] Discontinuation rates due

to adverse events were low.[15]

Numerous studies in children and adolescents also demonstrated significant improvements in

ADHD symptoms compared to placebo.[16][17] Open-label trials provided pilot data on safety,

tolerability, and efficacy, showing significant decreases in symptom severity as rated by parents

and investigators.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2671957/
https://pubmed.ncbi.nlm.nih.gov/12547466/
https://pubmed.ncbi.nlm.nih.gov/12547466/
https://pubmed.ncbi.nlm.nih.gov/12547466/
https://pubmed.ncbi.nlm.nih.gov/11436956/
https://www.clinicaltrials.gov/study/NCT00254462
https://pubmed.ncbi.nlm.nih.gov/11436956/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study

Identifier

Patient

Population
Design Duration

Primary

Outcome

Measure

Key

Finding

Reference

(s)

Study I & II

(Michelson

et al.,

2003)

Adults with

ADHD

(n=280,

n=256)

Randomize

d, Double-

Blind,

Placebo-

Controlled

10 weeks

Conners'

Adult

ADHD

Rating

Scale

(CAARS)

Atomoxetin

e

statistically

superior to

placebo in

reducing

inattentive

and

hyperactive

/impulsive

symptoms.

[15]

Spencer et

al., 2001

(Pilot

Study)

Pediatric

ADHD

(n=10)

Open-

Label
10 weeks

Parent and

Investigato

r Symptom

Ratings

Significant

decreases

in symptom

severity;

medication

was well-

tolerated.

[16]

NCT00254

462

Young

Children

(Ages 5-6)

with ADHD

Randomize

d, Double-

Blind,

Placebo-

Controlled

8 weeks
ADHD

Symptoms

To evaluate

the

effectivene

ss of

atomoxetin

e in young

children.

[17]

Table 2:

Summary

of Key

Clinical

Trials for

Atomoxetin

e in ADHD
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Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
The potency of atomoxetine as a NET inhibitor was determined using in vitro reuptake assays.

A representative protocol is as follows:

Tissue Preparation: Synaptosomes are prepared from specific brain regions (e.g.,

hypothalamus or prefrontal cortex) of rodents. The tissue is homogenized in a sucrose buffer

and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals

containing neurotransmitter transporters.

Assay Conditions: The synaptosomes are resuspended in a physiological buffer.

Incubation: The synaptosomal preparation is incubated with various concentrations of the

test compound (atomoxetine) and a low concentration of radiolabeled norepinephrine (e.g.,

[³H]-NE).

Termination: The reuptake process is terminated rapidly by filtration through glass fiber

filters, trapping the synaptosomes. The filters are then washed to remove any unbound

radiolabel.

Quantification: The amount of radioactivity trapped on the filters, representing the [³H]-NE

taken up by the synaptosomes, is measured using liquid scintillation counting.

Data Analysis: The concentration of atomoxetine that inhibits 50% of the specific [³H]-NE

uptake (IC₅₀ value) is calculated by non-linear regression analysis. Selectivity is determined

by running parallel assays for serotonin and dopamine transporters using [³H]-5-HT and [³H]-

DA, respectively.

Clinical Trial Efficacy Assessment
In clinical trials for ADHD, efficacy is assessed using standardized rating scales completed by

clinicians, parents, and/or teachers.

Clinician-Administered Scales: The ADHD Rating Scale (ADHD-RS) is a common primary

outcome measure. A trained clinician interviews the parent or caregiver to score the 18
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items, which correspond directly to the DSM-IV/5 criteria for ADHD. Scores are given for

inattention and hyperactivity/impulsivity subscales, as well as a total score.

Investigator Global Assessment: The Clinical Global Impression-Severity (CGI-S) scale is

used at baseline to rate the overall severity of the illness. The Clinical Global Impression-

Improvement (CGI-I) scale is used at subsequent visits to rate the change in the patient's

condition from baseline.

Patient/Parent-Reported Scales: The Conners' Rating Scales (e.g., Conners' Parent Rating

Scale-Revised [CPRS-R] or CAARS for adults) are questionnaires that provide a broader

assessment of behavior, including oppositional symptoms and other comorbidities.

Click to download full resolution via product page

Conclusion
The journey of (+)-Tomoxetine from a discontinued antidepressant candidate to a first-in-class

non-stimulant treatment for ADHD is a testament to strategic drug development and an

advancing understanding of neuropharmacology. Its selective mechanism of action, which

enhances norepinephrine and regional dopamine levels in the prefrontal cortex, provides a

valuable therapeutic alternative to traditional stimulant medications. The extensive clinical trial

program established its efficacy and safety profile, solidifying its role in the management of

ADHD across different age groups. The story of atomoxetine continues to be a significant case

study for researchers and drug development professionals in the fields of neuroscience and

psychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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